molecular formula C15H11F3N2O3 B2591342 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-84-9

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No.: B2591342
CAS No.: 868255-84-9
M. Wt: 324.259
InChI Key: RLZBSBWKCJMYRJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a specialized chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a propanone backbone linking a 3-nitrophenyl moiety with a 2,3,4-trifluoroanilino group, a structure indicative of potential biological activity. Compounds with similar anilino-propanone scaffolds are frequently investigated as key intermediates in the synthesis of heterocyclic compounds and as potential inhibitors of protein kinases . Specifically, its structural features are valuable for exploring interactions with enzyme targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis; small-molecule inhibitors often target the ATP-binding site of such kinases to disrupt signaling pathways crucial in diseases like cancer . The presence of the nitro group offers a handle for further synthetic modification, while the trifluorinated aniline ring can enhance binding affinity and metabolic stability. Researchers utilize this reagent in the design and development of novel therapeutic candidates, particularly in oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBSBWKCJMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be approached through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with 2,3,4-trifluoroaniline in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Nitro or nitroso derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and trifluoroanilino groups on biological systems.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the trifluoroanilino group might influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Trifluoroanilino groups (target, ) improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration relative to non-fluorinated analogs.

Biological Activity: Compounds like Aldi-2 and RS 67333 demonstrate the role of substituents in targeting specific enzymes or receptors. For example, Aldi-2’s dimethylamino group contributes to ALDH inhibition , while RS 67333’s piperidinyl moiety is critical for serotonin receptor binding . The target compound’s trifluoroanilino group may confer unique interactions with hydrophobic binding pockets, though empirical data are lacking.

The target compound’s nitro group may introduce additional oxidative stress concerns.

Biological Activity

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, with the CAS number 868255-84-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H11F3N2O3
  • Molecular Weight: 320.25 g/mol
  • CAS Number: 868255-84-9

Structural Features

The compound features a nitrophenyl group and a trifluoroanilino moiety, which are significant for its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing nitrophenyl groups have been shown to possess activity against various bacterial strains. While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar antimicrobial effects due to its structural characteristics.

Anticancer Properties

Several studies have explored the anticancer potential of compounds featuring nitrophenyl and trifluoromethyl groups. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. The specific mechanisms through which this compound may exert anticancer effects remain to be fully elucidated but could involve:

  • Induction of apoptosis in cancer cells
  • Inhibition of tumor growth
  • Disruption of cellular signaling pathways

Case Study 1: Anticancer Activity

In a study examining various derivatives of nitrophenyl compounds, researchers found that certain analogs exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of substituents on the aromatic rings in modulating biological activity. Although direct testing on this compound is necessary for conclusive evidence, the findings suggest potential for further investigation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar trifluoromethyl-substituted anilines against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of electron-withdrawing groups (like nitro and trifluoromethyl) and increased antibacterial activity. This supports the hypothesis that this compound could possess similar properties.

The mechanisms by which compounds like this compound exert their biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation: Some nitro-containing compounds can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Cell Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate membrane penetration and disruption.

Q & A

Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?

  • Forced Degradation Studies :
  • Expose to UV light, oxidative (H₂O₂), or hydrolytic (acid/base) stress.
  • Analyze degradation products via LC-MS to identify labile sites (e.g., nitro reduction to amine).
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition temperatures (Td) to assess stability during storage .

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